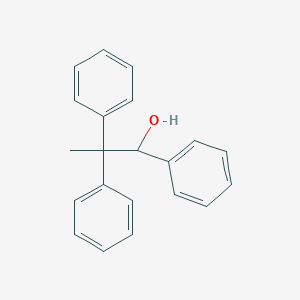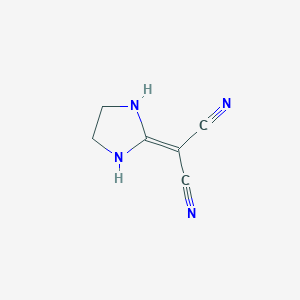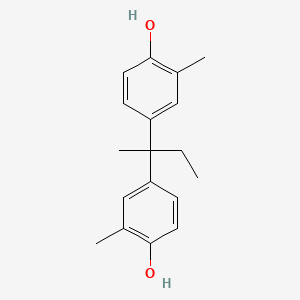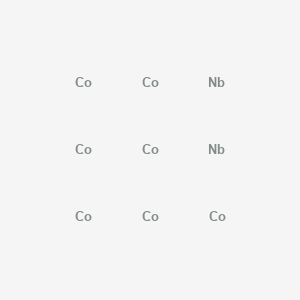![molecular formula C8H6Cl2O B14725998 1-Chloro-4-[(2-chloroethenyl)oxy]benzene CAS No. 6648-36-8](/img/structure/B14725998.png)
1-Chloro-4-[(2-chloroethenyl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-[(2-chloroethenyl)oxy]benzene is an organic compound with the molecular formula C8H6Cl2O It is a derivative of benzene, where a chlorine atom and a 2-chloroethenyl group are attached to the benzene ring through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-4-[(2-chloroethenyl)oxy]benzene can be synthesized through several methods. One common method involves the reaction of 1-chloro-4-hydroxybenzene with 2-chloroethenyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification, such as distillation or recrystallization, to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4-[(2-chloroethenyl)oxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones.
Reduction Reactions: Reduction can lead to the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of phenols or ethers.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or amines.
Aplicaciones Científicas De Investigación
1-Chloro-4-[(2-chloroethenyl)oxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-chloro-4-[(2-chloroethenyl)oxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. These interactions can result in various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-4-[(2-chloroethenyl)oxy]benzene: Unique due to its specific substitution pattern and ether linkage.
1-Chloro-4-[(2-chlorovinyl)oxy]benzene: Similar structure but different reactivity due to the vinyl group.
1-Chloro-4-[(2-chloroethyl)oxy]benzene: Similar structure but different reactivity due to the ethyl group.
Uniqueness
This compound is unique because of its specific substitution pattern and the presence of both chlorine and 2-chloroethenyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
6648-36-8 |
|---|---|
Fórmula molecular |
C8H6Cl2O |
Peso molecular |
189.04 g/mol |
Nombre IUPAC |
1-chloro-4-(2-chloroethenoxy)benzene |
InChI |
InChI=1S/C8H6Cl2O/c9-5-6-11-8-3-1-7(10)2-4-8/h1-6H |
Clave InChI |
KUAUECKHOCQRCP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC=CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


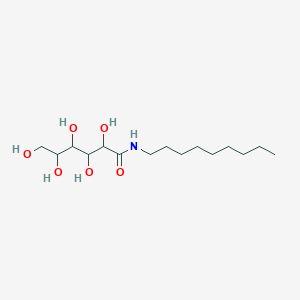

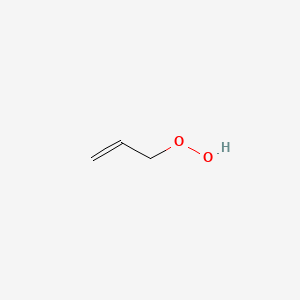
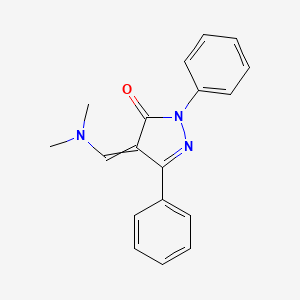

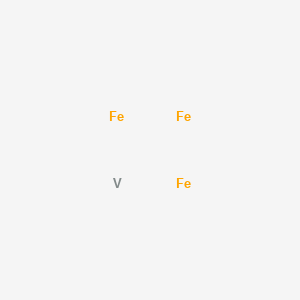
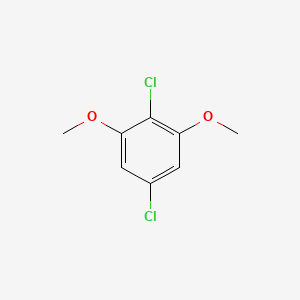
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B14725955.png)
